![molecular formula C21H15ClF4N2O3S B2835145 5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 451483-47-9](/img/structure/B2835145.png)

5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

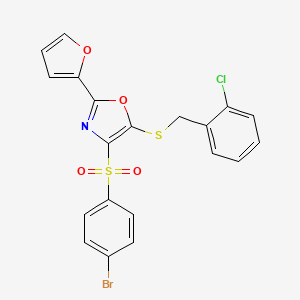

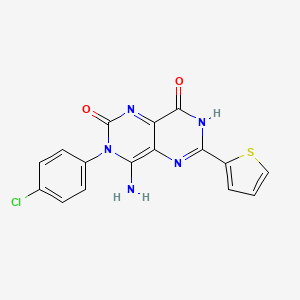

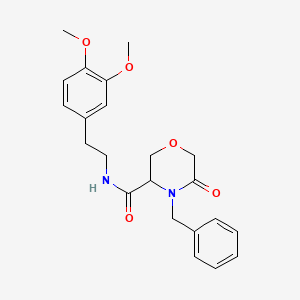

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to different benzene rings. These include a benzamide group, a sulfamoyl group, and trifluoromethyl groups.Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of these functional groups. For example, the benzamide group might undergo hydrolysis, while the trifluoromethyl group could participate in various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl groups could influence its polarity and solubility.Aplicaciones Científicas De Investigación

Synthesis and Antipathogenic Activity

A study by Limban, Marutescu, and Chifiriuc (2011) explored the synthesis of acylthioureas, closely related to the chemical structure , and their interaction with bacterial cells. Their research demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-growing abilities. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Molecular Docking and COX-2 Inhibition

Al-Hourani et al. (2015) conducted docking studies and structural analysis of tetrazole derivatives, which bear some similarity in structure to the compound of interest. Their research included an examination of how these molecules interact with the active site of the cyclooxygenase-2 enzyme, suggesting the potential utility of similar compounds in the design of COX-2 inhibitors (Al-Hourani et al., 2015).

Catalyst- and Solvent-Free Synthesis Applications

Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free synthesis approach involving a compound structurally related to 5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide. This approach highlights the possibility of using similar compounds in eco-friendly and efficient chemical synthesis processes (Moreno-Fuquen et al., 2019).

Quantum Mechanical Studies for Light Harvesting

Mary et al. (2019) conducted quantum mechanical studies on aromatic halogen-substituted compounds, which share some features with the compound . Their findings indicate potential applications in light harvesting, particularly for the design of novel inhibitor molecules of the Topoisomerase II enzyme and in the development of new Dye-Sensitized Solar Cells (DSSCs) (Mary et al., 2019).

Synthesis, Structure, and Biological Activity

Li, Wang, Li, and Song (2008) synthesized a compound similar to 5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide and analyzed its crystal structure and preliminary herbicidal activity. This highlights potential applications in agriculture, particularly for controlling specific types of weeds (Li et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar sulfamoyl benzamide derivatives have been reported to selectively inhibit human nucleoside triphosphate diphosphohydrolases (h-ntpdases) . These enzymes play a crucial role in various physiological and pathological functions, including thrombosis, diabetes, inflammation, and cancer .

Mode of Action

It’s known that sulfamoyl benzamide derivatives can inhibit h-ntpdases . The inhibition likely occurs through the compound binding to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.

Biochemical Pathways

The compound’s interaction with h-NTPDases affects the biochemical pathways related to the hydrolysis of nucleoside triphosphates and diphosphates . By inhibiting these enzymes, the compound can potentially alter purinergic signaling, which is involved in a wide range of physiological processes and diseases .

Result of Action

The compound’s inhibition of h-NTPDases can lead to alterations in purinergic signaling . This could potentially result in therapeutic effects for conditions such as thrombosis, diabetes, inflammation, and cancer . .

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N2O3S/c22-18-4-2-1-3-13(18)12-27-32(30,31)16-9-10-19(23)17(11-16)20(29)28-15-7-5-14(6-8-15)21(24,25)26/h1-11,27H,12H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQGORTCCRPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-chlorophenyl)methylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)

![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)

![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)

![1-[4-(4-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2835082.png)